molecular formula C16H18ClNO5S B11488466 4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B11488466
M. Wt: 371.8 g/mol
InChI Key: YXVGDYAYGAWHBL-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18ClNO5S and a molecular weight of 371.84 g/mol . This compound is known for its unique structure, which includes a chloro group, two methoxy groups, and a phenoxyethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2-phenoxyethanol.

    Reaction Conditions: The reaction is carried out in the presence of a sulfonyl chloride reagent, such as benzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

    Procedure: The 4-chloro-2,5-dimethoxyaniline is first reacted with the sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxyethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Hydrolysis: Amines and sulfonic acids.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the presence of the phenoxyethyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C16H18ClNO5S

Molecular Weight

371.8 g/mol

IUPAC Name

4-chloro-2,5-dimethoxy-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C16H18ClNO5S/c1-21-14-11-16(15(22-2)10-13(14)17)24(19,20)18-8-9-23-12-6-4-3-5-7-12/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

YXVGDYAYGAWHBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC2=CC=CC=C2

Origin of Product

United States

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